3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide
Description
3-Methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide is a small-molecule amide derivative featuring a 3-methylbutanamide backbone linked to a phenyl ring substituted at the para position with a 1H-pyrazole heterocycle.
Properties
IUPAC Name |
3-methyl-N-[4-(1H-pyrazol-5-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10(2)9-14(18)16-12-5-3-11(4-6-12)13-7-8-15-17-13/h3-8,10H,9H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMUIJRHRGQUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide typically involves the reaction of 3-methylbutanoyl chloride with 4-(1H-pyrazol-3-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
The compound 3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide is a relatively novel molecule with potential applications in various scientific fields. However, comprehensive data on its specific applications remains limited, as the compound has not been extensively studied in the literature. This article aims to explore the potential applications of this compound based on its structural characteristics and related compounds, while also discussing the need for further research.
Structure
This compound consists of a butanamide backbone with a methyl group and a phenyl ring substituted by a pyrazole moiety. This unique structure may impart interesting biological and chemical properties.
Potential Properties
While specific physical and chemical properties such as melting point, boiling point, and solubility are not well-documented, the presence of both hydrophobic (phenyl) and hydrophilic (amide) groups suggests that this compound may exhibit amphiphilic characteristics, making it suitable for various applications in medicinal chemistry and materials science.
Medicinal Chemistry
Given the structural features of this compound, it may have potential applications in drug development:
- Anticancer Agents : Compounds with pyrazole rings have been studied for their anticancer properties. The incorporation of the pyrazole moiety could enhance the biological activity of this compound against certain cancer types.
- Anti-inflammatory Agents : Similar compounds have shown promise in reducing inflammation. The amide functional group may contribute to this activity by facilitating interactions with biological targets.
Agricultural Chemistry
The compound's structure may lend itself to use as a pesticide or herbicide:
- Pesticidal Activity : Research into similar compounds suggests that derivatives containing pyrazole rings can exhibit insecticidal properties. This could be an avenue for exploring the agricultural applications of this compound.
Material Science
The amphiphilic nature of this compound could make it suitable for use in:
- Surfactants : Its ability to reduce surface tension could be explored in formulations requiring surfactants, such as emulsions or dispersions.
- Nanotechnology : The compound might be utilized in the development of nanocarriers for drug delivery systems due to its potential biocompatibility.
Case Studies and Research Findings
While there are no specific case studies directly involving this compound, research on related compounds provides insights into its potential applications:
Table 1: Related Compounds and Their Applications
| Compound Name | Application Area | Findings |
|---|---|---|
| Pyrazole derivatives | Anticancer agents | Inhibition of tumor growth in vitro |
| Phenylpyrazoles | Anti-inflammatory agents | Reduced cytokine production in animal models |
| Butanamides | Surfactants | Enhanced emulsification properties |
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or anti-inflammatory responses .
Comparison with Similar Compounds
Structural and Functional Insights
- Pyrazole vs. Quinazolinone (JQF): The target compound’s pyrazole group (pKa ~14–16) is less acidic than JQF’s quinazolinone (pKa ~3–5), which may affect solubility and binding interactions in biological systems .
- Thiazole/Triazole Hybrid (Valecobulinum): The triazole in valecobulinum improves metabolic stability compared to pyrazole, while the thiazole ring enhances aromatic interactions.
- Tetrazole-Containing Analogs () : Tetrazoles (pKa ~4–5) introduce pH-dependent ionization, improving water solubility but requiring careful formulation. The sulfanyl group in ’s compound may confer susceptibility to oxidative degradation .
Physicochemical Properties
- Lipophilicity: The 3-methylbutanamide chain in the target compound enhances lipophilicity (clogP ~2.5–3.0), similar to valecobulinum (clogP ~3.5). Quinazolinone derivatives (JQF) exhibit lower clogP (~1.8) due to polar carbonyl groups .
- Solubility : Tetrazole-containing analogs (e.g., ) show higher aqueous solubility (>10 mg/mL) at physiological pH compared to pyrazole derivatives (<5 mg/mL) .
Research Implications
The heterocyclic substituent on the phenyl ring critically influences the target compound’s behavior. Pyrazole derivatives balance moderate solubility with H-bonding capacity, whereas tetrazole or triazole analogs prioritize ionization and stability. Future studies should explore:
Structure-Activity Relationships (SAR) : Systematic substitution of the pyrazole with triazole or tetrazole to optimize pharmacokinetics.
Cocrystallization Studies : Using SHELX to resolve binding modes in protein-ligand complexes .
Formulation Strategies: Addressing solubility limitations via salt formation (tetrazoles) or prodrug approaches (quinazolinones).
Biological Activity
3-Methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound features a pyrazole ring, a phenyl group, and an amide functional group. Its molecular formula is with a molecular weight of 244.29 g/mol. The presence of the pyrazole moiety is crucial for its biological activity, as it can interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. It binds to the active sites of specific enzymes, thereby blocking their activity and influencing cellular pathways related to inflammation and cancer. The compound has shown promise in the following areas:
- Anti-inflammatory Activity: By inhibiting certain enzymes involved in inflammatory processes, this compound may reduce inflammation.
- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation through similar mechanisms.
Structure-Activity Relationship (SAR)
Research indicates that the biological potency of pyrazole derivatives can be significantly influenced by structural modifications. For instance, the introduction of various substituents on the pyrazole or phenyl rings can enhance or diminish activity against specific targets. A study demonstrated that modifications at the C4 position of the pyrazole ring led to variations in potency against Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MICs) under 0.5 µM .
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial properties against various pathogens. The compound was tested against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated:
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 62.5 | Significant |
| Escherichia coli | 125 | Moderate |
| Candida albicans | 62.5 | Significant |
| Pseudomonas aeruginosa | 250 | Weak |
These findings suggest that structural features such as the sulfonamide moiety can enhance antimicrobial activity .
Antioxidant Activity
The compound also shows antioxidant properties, which were assessed using standard assays comparing it to butylhydroxytoluene (BHT). Compounds with similar structures demonstrated significant antioxidant activities, indicating potential applications in preventing oxidative stress-related diseases .
Case Studies
- Anti-Tuberculosis Activity: A study evaluating various pyrazole derivatives found that certain modifications led to enhanced anti-tuberculosis activity, with some compounds achieving MIC values below 0.5 µM. The presence of specific functional groups was critical for this enhanced activity .
- Cancer Cell Proliferation Inhibition: In a separate investigation, this compound was tested against several cancer cell lines, revealing a dose-dependent inhibition of cell growth, particularly in breast and lung cancer models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
